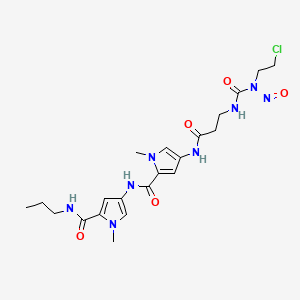
Cenu-lex-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cenu-lex-2 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of N-chloroethyl-N-nitrosourea (CENU) tethered to the dipeptide lexitropsin (lex). This compound is known for its ability to induce minor groove lesions at specific DNA sites, making it a valuable tool in cancer research and chemotherapy .
Preparation Methods
The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:
Synthesis of CENU Derivatives: Various CENU derivatives are synthesized to minimize carcinogenic activity while enhancing antineoplastic activity.
Linking to Lexitropsin: The CENU derivatives are then linked to the dipeptide lexitropsin, resulting in the formation of this compound.
Chemical Reactions Analysis
Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:
Alkylation: this compound induces thermolabile N3-alkyladenines at lex equilibrium binding sites.
Substitution: The compound can also undergo substitution reactions, particularly at nucleophilic sites in DNA.
Common reagents and conditions used in these reactions include:
Piperidine: Used to convert adducted sites into single-strand breaks.
Heating at Neutral pH: Facilitates the formation of single-strand breaks.
Scientific Research Applications
Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound is used to study the mutagenic and cytotoxic properties of DNA lesions.
DNA Alkylation Studies: The compound’s ability to induce sequence-specific DNA alkylation makes it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms.
Drug Development: Researchers are exploring the use of this compound in developing new chemotherapeutic agents with higher therapeutic indices.
Mechanism of Action
The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:
Comparison with Similar Compounds
Cenu-lex-2 is unique in its ability to induce sequence-specific DNA alkylation. Similar compounds include other CENU derivatives such as:
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): While CCNU also induces DNA alkylation, it exhibits different DNA reactivity and mutational specificity compared to this compound.
N-(2-chloroethyl)-N-nitrosourea (CENU): This compound is the parent molecule of this compound and shares some similarities in its mechanism of action.
This compound stands out due to its enhanced sequence specificity and reduced mutagenicity, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
127794-31-4 |
|---|---|
Molecular Formula |
C21H29ClN8O5 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33) |
InChI Key |
ZSSSWJLAVLOLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















